molecular formula C19H20N2O3S B2484005 N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide CAS No. 328022-63-5

N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide

Cat. No. B2484005
CAS RN: 328022-63-5
M. Wt: 356.44
InChI Key: VHRQSVFBNQBDQC-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide, also known as DMTB, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DMTB is a derivative of isoquinoline, a class of compounds that has been found to have various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Sigma Receptor Binding Affinity

  • Structural Modifications and Receptor Affinity: Modifications in the amine portion of related compounds like 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide demonstrated varying affinities for σ1 and σ2 receptors, indicating the importance of nitrogen positioning and ring size for receptor binding (Fan, Lever, & Lever, 2011).

Potential as a Tumor Imaging Agent

  • Radiosynthesis for Tumor Imaging: Studies on compounds like [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide highlight their potential as tumor imaging agents, showing high uptake in breast cancer cell lines (Xu, Yang, & Pan, 2009).

Application in Receptor Probes

  • Sigma-2 Receptor Probes: Derivatives like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) have been used as ligands to study sigma-2 receptors, indicating the potential for in vitro applications in receptor research (Xu et al., 2005).

Hybrid Structures for PET Tracers

  • Development of PET Radiotracers: Hybrid structures between compounds like PB28 and RHM-1 show promise as candidates for σ(2) PET tracers, useful in tumor diagnosis. Such compounds demonstrate high affinity and selectivity for σ(2) receptors (Abate et al., 2011).

Alkaloid Synthesis

  • Synthesis of Novel Alkaloids: The synthesis of novel enamide isoquinoline alkaloids like polycarpine from compounds including 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile shows the chemical versatility and potential for creating new chemical entities (Lenz & Woo, 1981).

properties

IUPAC Name

N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-10-14-8-9-21(12-15(14)11-17(16)24-2)19(25)20-18(22)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRQSVFBNQBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=S)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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